Cas no 5470-48-4 (4-nitrobenzaldehyde thiosemicarbazone)

4-nitrobenzaldehyde thiosemicarbazone structure
5470-48-4 structure
Product Name:4-nitrobenzaldehyde thiosemicarbazone
CAS No:5470-48-4
MF:C8H8N4O2S
MW:224.239719390869
CID:942623
PubChem ID:5711038
Update Time:2025-04-19

4-nitrobenzaldehyde thiosemicarbazone Chemical and Physical Properties

Names and Identifiers

    • 4-nitrobenzaldehyde thiosemicarbazone
    • [(E)-(4-nitrophenyl)methylideneamino]thiourea
    • [2-(4-Nitrobenzylidene)hydrazono](amino)methanethiol
    • 1-(4-nitrobenzylidene) thiosemicarbazide
    • 2-(4-nitrobenzylidene)hydrazinecarbothioamide
    • 4-nitrobenzaldehyde thiosemic
    • 4-nitro-benzaldehyde thiosemicarbazone
    • AI3-30801
    • Benzaldehyde, p-nitro-, thiosemicarbazone
    • BRN 1976875
    • CHEMBL193804
    • para-nitrobenzaldehyde thiosemicarbazone
    • p-Nitrobenzaldehyde thiosemicarbazone
    • p-NO2PhCHNHCSNH2
    • thioisemicarbazone of p-nitrobenzaldehyde
    • WLN: WNR D1UNMYZUS
    • Hydrazinecarbothioamide, 2-[(4-nitrophenyl)methylene]-
    • NSC27486
    • 180864-33-9
    • HY-143449
    • SMR000304555
    • 5470-48-4
    • NSC19716
    • MS-23259
    • NSC-19716
    • p-Nitrobenzaldehyde, thiosemicarbazone
    • CS-0437809
    • NSC 27486
    • NCGC00245820-01
    • NSC12993
    • 4-07-00-00606 (Beilstein Handbook Reference)
    • InChI=1/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+
    • AKOS000304455
    • HSDCBIHJEGDMDO-BJMVGYQFSA-
    • SR-01000078542
    • NSC-12993
    • [(E)-(4-nitrophenyl)methyleneamino]thiourea
    • NSC-27486
    • Tyrosinase-IN-2
    • SR-01000078542-1
    • NSC 19716
    • (E)-2-(4-Nitrobenzylidene)hydrazine-1-carbothioamide
    • [(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOUREA
    • NSC 12993
    • SR-01000078542-2
    • MLS000720026
    • BDBM50356191
    • Hydrazinecarbothioamide, 2-((4-nitrophenyl)methylene)-
    • Inchi: 1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+
    • InChI Key: HSDCBIHJEGDMDO-BJMVGYQFSA-N
    • SMILES: S=C(N)N/N=C/C1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.03694
  • Monoisotopic Mass: 224.03679668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 128Ų

Experimental Properties

  • PSA: 93.55
  • LogP: 2.37630
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk